

In-Depth Technical Guide to N-(1-Bromo-2-oxopropyl)acetamide

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Compound of Interest

Compound Name: *N*-(1-Bromo-2-oxopropyl)acetamide

Cat. No.: B3055601

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-(1-Bromo-2-oxopropyl)acetamide**, including its chemical identifiers, physicochemical properties, a plausible synthetic route, and a discussion of its potential reactivity and biological significance based on related compounds.

Chemical Identifiers and Properties

N-(1-Bromo-2-oxopropyl)acetamide is an α -halo ketone derivative. Detailed identifiers and computed properties are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers for **N-(1-Bromo-2-oxopropyl)acetamide**[\[1\]](#)

Identifier Type	Identifier
CAS Number	Not available
PubChem CID	12401220
Molecular Formula	C ₅ H ₈ BrNO ₂
IUPAC Name	N-(1-bromo-2-oxopropyl)acetamide
InChI	InChI=1S/C5H8BrNO2/c1-3(8)5(6)7-4(2)9/h5H,1-2H3,(H,7,9)
InChIKey	YLKJG000QVPJSO-UHFFFAOYSA-N
Canonical SMILES	<chem>CC(=O)NC(C(=O)C)Br</chem>

Table 2: Physicochemical Properties of **N-(1-Bromo-2-oxopropyl)acetamide** (Computed)[1]

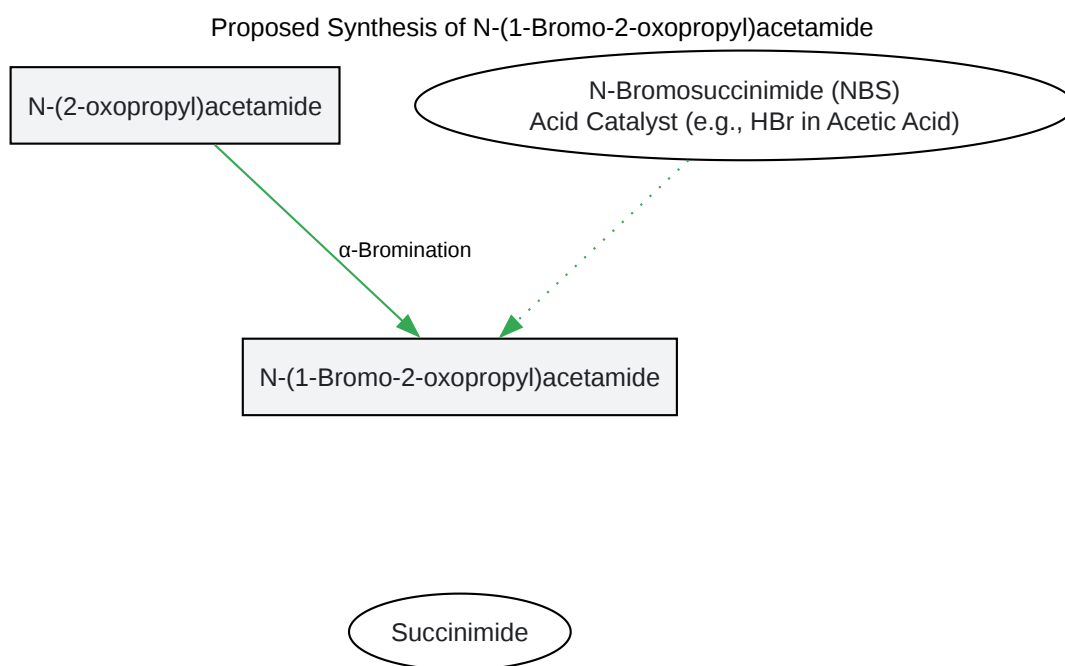
Property	Value
Molecular Weight	194.03 g/mol
XLogP3	-0.2
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	2
Exact Mass	192.97928 g/mol
Monoisotopic Mass	192.97928 g/mol
Topological Polar Surface Area	46.2 Å ²
Heavy Atom Count	9
Formal Charge	0
Complexity	145

Synthesis

A specific, peer-reviewed synthesis protocol for **N-(1-Bromo-2-oxopropyl)acetamide** is not readily available in the searched literature. However, a plausible and commonly employed method for the synthesis of α -bromo ketones is the acid-catalyzed α -bromination of the corresponding ketone precursor.[2][3] In this case, the precursor would be N-(2-oxopropyl)acetamide (also known as acetamidoacetone).

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of N-(2-oxopropyl)acetamide with a brominating agent, such as N-bromosuccinimide (NBS), in the presence of an acid catalyst.



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Caption: Proposed synthetic route to **N-(1-Bromo-2-oxopropyl)acetamide**.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the α -bromination of N-(2-oxopropyl)acetamide based on standard procedures for ketone bromination.^[4] Note: This protocol has not been experimentally validated for this specific substrate and should be adapted and optimized under appropriate laboratory safety precautions.

Materials:

- N-(2-oxopropyl)acetamide
- N-Bromosuccinimide (NBS)
- Acetic acid (glacial)
- A catalytic amount of 48% hydrobromic acid (HBr)
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous magnesium sulfate

Procedure:

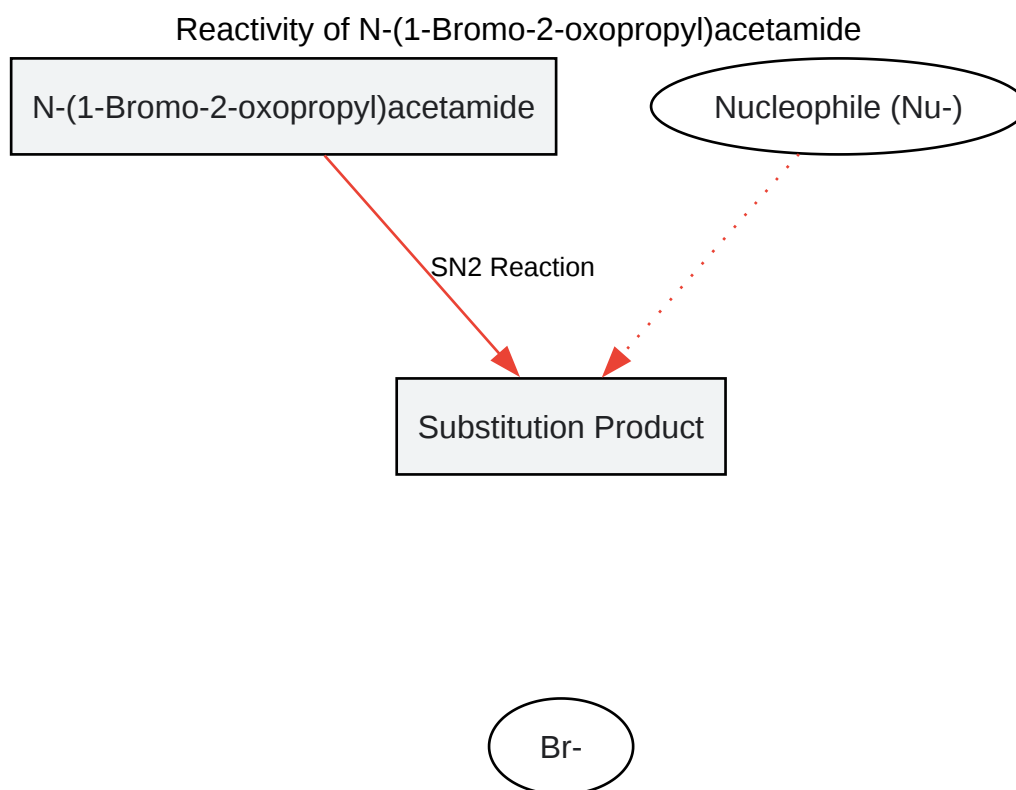
- Dissolve N-(2-oxopropyl)acetamide in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- Add a catalytic amount of 48% HBr to the solution.
- Slowly add N-bromosuccinimide (1.0 - 1.1 equivalents) to the stirred solution. The addition may be portion-wise to control the reaction temperature.
- Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
- Once the starting material is consumed, cool the reaction mixture to room temperature.

- Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
- Extract the aqueous layer with diethyl ether (3x).
- Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude **N-(1-Bromo-2-oxopropyl)acetamide** by column chromatography on silica gel or recrystallization.

Reactivity and Potential Signaling Pathways

Chemical Reactivity

As an α -bromoketone, **N-(1-Bromo-2-oxopropyl)acetamide** is expected to be a reactive electrophile. The carbon atom bearing the bromine is susceptible to nucleophilic attack, leading to the displacement of the bromide ion. This reactivity is central to the utility of α -haloketones in organic synthesis, particularly in the formation of carbon-heteroatom and carbon-carbon bonds. [5] They are common precursors for the synthesis of various heterocyclic compounds, such as thiazoles and imidazoles.



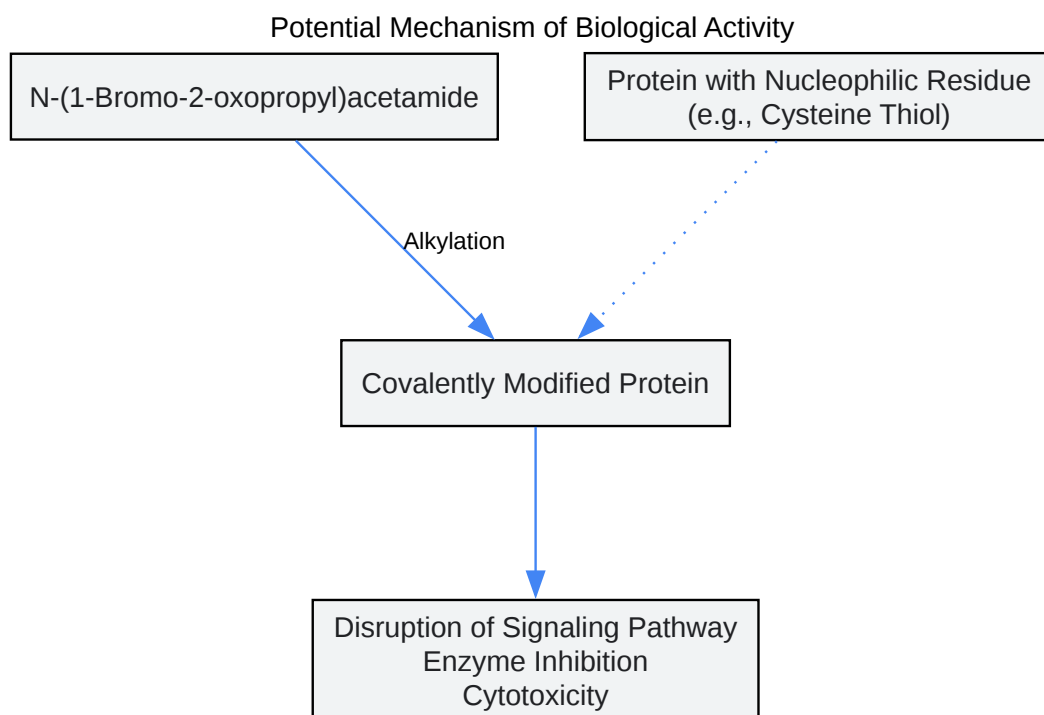
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Caption: General reactivity of α -bromoketones with nucleophiles.

Potential Biological Activity and Signaling Pathways

Specific biological data for **N-(1-Bromo-2-oxopropyl)acetamide** is not available in the reviewed literature. However, the α -haloacetamide moiety is present in some biologically active compounds. Haloacetamides are a class of disinfection byproducts found in drinking water, and some have been shown to exhibit cytotoxicity.[6]

The reactivity of the α -bromoketone functionality suggests that **N-(1-Bromo-2-oxopropyl)acetamide** could act as an alkylating agent towards biological nucleophiles, such as cysteine residues in proteins. This mechanism of action is common for many enzyme inhibitors and cytotoxic compounds. Covalent modification of key enzymes or proteins could disrupt cellular signaling pathways.



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Caption: Hypothetical mechanism of action via protein alkylation.

Experimental Protocols for Biological Evaluation (General)

Given the lack of specific biological data for the title compound, this section provides general experimental protocols that could be employed to assess the biological activity of novel α -haloacetamide compounds.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is commonly used to assess cell viability and cytotoxicity.

Protocol:

- Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compound (e.g., **N-(1-Bromo-2-oxopropyl)acetamide**) for a specified period (e.g., 24, 48, or 72 hours).
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
- Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to an untreated control.

Enzyme Inhibition Assay

To investigate the potential for enzyme inhibition, a specific target enzyme would need to be selected based on a therapeutic hypothesis. For example, if the compound is being investigated as an anticancer agent, a relevant kinase or protease could be chosen.

General Protocol (e.g., for a Kinase):

- In a multi-well plate, combine the kinase, its specific substrate, and ATP.
- Add the test compound at various concentrations.
- Incubate the reaction for a set period at an optimal temperature.
- Stop the reaction and detect the amount of product formed. This can be done using various methods, such as a luminescent ATP detection assay (e.g., Kinase-Glo®), which measures the amount of ATP remaining after the kinase reaction.
- Calculate the percentage of enzyme inhibition relative to a control without the inhibitor.

Conclusion

N-(1-Bromo-2-oxopropyl)acetamide is a halogenated ketone with potential for use as a synthetic intermediate and as a biologically active molecule. While specific experimental data for this compound are scarce, its chemical properties and reactivity can be inferred from the well-established chemistry of α -bromoketones. The provided hypothetical synthesis and general biological evaluation protocols offer a starting point for researchers interested in exploring the properties and applications of this and related compounds. Further research is warranted to fully characterize its synthesis, reactivity, and biological profile.

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References

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